molecular formula C20H22FNO4S2 B2537710 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 1704613-50-2

2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2537710
CAS No.: 1704613-50-2
M. Wt: 423.52
InChI Key: HFGWUTGYZNHWRJ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a combination of fluorophenyl, sulfanyl, methoxybenzenesulfonyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-fluorothiophenol with an appropriate ethanone derivative under controlled conditions to form the core structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)ethan-1-amine
  • 1-(4-fluorophenyl)ethan-1-one
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S2/c1-26-16-4-8-18(9-5-16)28(24,25)19-10-12-22(13-11-19)20(23)14-27-17-6-2-15(21)3-7-17/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGWUTGYZNHWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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